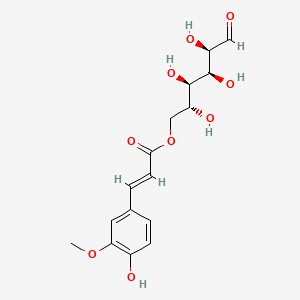
6-O-Feruloylglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Feruloylglucose is a natural product that exhibits antioxidant activity . It is derived from plants, particularly from the Umbelliferae Chaerophyllum hirsutum L .
Molecular Structure Analysis
The molecular formula of 6-O-Feruloylglucose is C16H20O9 . Its molecular weight is 356.32 . The structure has been confirmed with H-NMR .Physical And Chemical Properties Analysis
6-O-Feruloylglucose has a density of 1.5±0.1 g/cm^3, a boiling point of 684.7±55.0 °C at 760 mmHg, and a flash point of 250.5±25.0 °C . It has 9 H bond acceptors, 5 H bond donors, and 10 freely rotating bonds . Its molar refractivity is 86.4±0.3 cm^3, and its molar volume is 244.2±3.0 cm^3 .Aplicaciones Científicas De Investigación
Antioxidant Properties
6-O-Feruloylglucose is a phenylpropanoid glycoside that has been shown to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Inhibition of Bacterial Growth
It has been found to inhibit the growth of wild-type strains of Escherichia coli , but not mutants resistant to oxidative DNA damage . This suggests that 6-O-Feruloylglucose could potentially be used as an antimicrobial agent, particularly against bacterial strains that are susceptible to oxidative stress.
DNA Repair Mechanisms
6-O-Feruloylglucose also has potential use in repairing mechanisms to combat oxidative DNA damage . Oxidative DNA damage is a common type of damage to the DNA molecule and can lead to mutations and genomic instability if not repaired.
Biosynthesis in Plant Cultures
6-O-Feruloylglucose has been identified in the hairy root cultures of Turbinicarpus lophophoroides , a species of cactus . This suggests that it could be produced in plant cultures as a way of obtaining this compound for further study or use.
Phenolic Metabolite Production
Quantitative analysis indicated that 6-O-Feruloylglucose was the major phenolic metabolite at certain stages of growth in the medium of these hairy root cultures . Phenolic metabolites are a type of secondary metabolite produced by plants, and they often have bioactive properties.
Presence in Various Plants
6-O-Feruloylglucose has been found in various plants, including commonly consumed fruits . This suggests that it could potentially be obtained from dietary sources, and it may contribute to the health benefits of these foods.
Safety and Hazards
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBITMSCIPALTP-LFJMMHPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307318 | |
Q & A
Q1: What is significant about the identification of 6-O-Feruloylglucose in Amontillado sherry wine?
A1: This study marks the first-time identification of 6-O-Feruloylglucose in Sherry wines. [] Researchers utilized high-speed counter-current chromatography (HSCCC) and HPLC-DAD-MS to comprehensively analyze the phenolic composition of Amontillado sherry, revealing this previously unreported compound. This discovery expands our understanding of the complex chemical profile of Sherry wines and hints at the potential presence of this compound in other food and beverage sources.
Q2: Does the research suggest any potential benefits associated with the identified compounds, including 6-O-Feruloylglucose?
A2: While the study primarily focuses on identifying and characterizing compounds in Amontillado sherry, it does note that fractions containing compounds like gallic acid, protocatechuic acid, protocatechualdehyde, trans-caftaric acid, syringic acid, isovanillin, and tyrosol exhibited higher antioxidant capacity (ABTS). [] Although 6-O-Feruloylglucose isn't explicitly mentioned in this context, its presence alongside these other phenolic compounds with known antioxidant properties suggests it may also contribute to the overall antioxidant potential of the wine. Further research is needed to confirm the specific properties and potential benefits of 6-O-Feruloylglucose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


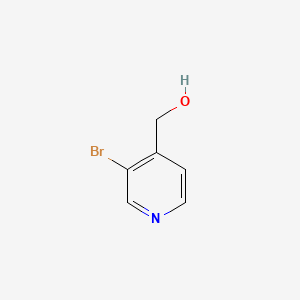
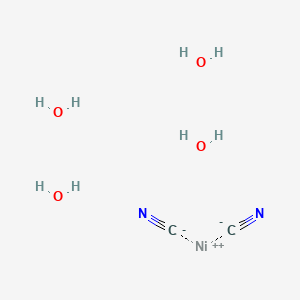


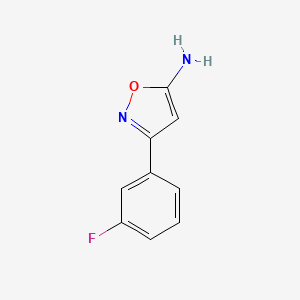
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
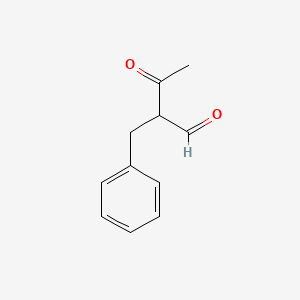
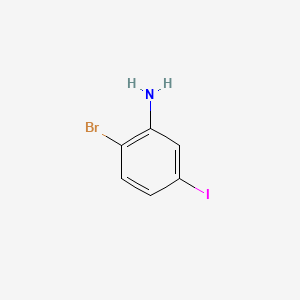
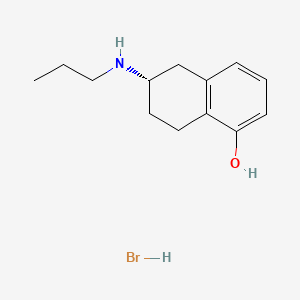
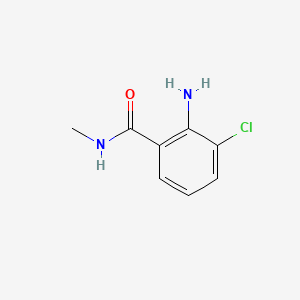
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

